molecular formula C19H21N3O B2850110 1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 941951-50-4

1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

货号 B2850110
CAS 编号: 941951-50-4
分子量: 307.397
InChI 键: FSFCUDLGDNJQCS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, commonly known as GSK-3β inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. GSK-3β (Glycogen Synthase Kinase-3 beta) is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, cell cycle regulation, and apoptosis. The inhibition of GSK-3β has been shown to have therapeutic effects in several diseases, including Alzheimer's disease, diabetes, cancer, and bipolar disorder.

作用机制

The GSK-3β inhibitor works by inhibiting the activity of GSK-3β, which is involved in various cellular processes. GSK-3β is a negative regulator of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival. The inhibition of GSK-3β leads to the activation of the Wnt signaling pathway, which has been shown to have therapeutic effects in several diseases.
Biochemical and Physiological Effects:
The GSK-3β inhibitor has been shown to have several biochemical and physiological effects. In Alzheimer's disease, the inhibition of GSK-3β has been shown to reduce the accumulation of amyloid-beta plaques and tau protein, which are the hallmarks of the disease. In diabetes, the inhibition of GSK-3β has been shown to improve insulin sensitivity and glucose metabolism. In cancer, the inhibition of GSK-3β has been shown to induce apoptosis and inhibit tumor growth. In bipolar disorder, the inhibition of GSK-3β has been shown to regulate mood stabilizers.

实验室实验的优点和局限性

The GSK-3β inhibitor has several advantages and limitations for lab experiments. The advantages include its specificity, potency, and ease of use. The limitations include its potential toxicity, stability, and solubility issues.

未来方向

The GSK-3β inhibitor has several potential future directions. The future directions include the development of more potent and specific inhibitors, the identification of new therapeutic targets, and the optimization of dosing and administration regimens. Additionally, the GSK-3β inhibitor could be used in combination with other drugs to enhance its therapeutic effects.

合成方法

The synthesis of 1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves the reaction of 2,6-dimethylphenyl isocyanate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of 1H-indole-3-carboxylic acid. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature for several hours, followed by purification using column chromatography.

科学研究应用

The GSK-3β inhibitor has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, the inhibition of GSK-3β has been shown to reduce the accumulation of amyloid-beta plaques and tau protein, which are the hallmarks of the disease. In diabetes, the inhibition of GSK-3β has been shown to improve insulin sensitivity and glucose metabolism. In cancer, the inhibition of GSK-3β has been shown to induce apoptosis and inhibit tumor growth. In bipolar disorder, the inhibition of GSK-3β has been shown to regulate mood stabilizers.

属性

IUPAC Name

1-(2,6-dimethylphenyl)-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-4-22-12-16(15-10-5-6-11-17(15)22)20-19(23)21-18-13(2)8-7-9-14(18)3/h5-12H,4H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFCUDLGDNJQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。